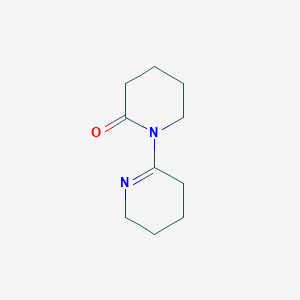
2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- is an organic compound with the molecular formula C10H16N2O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized from cyclopentanone through a two-step reaction . Another method involves the use of organophotocatalysis, which enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts and alkenes .
Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding lactams, while reduction can produce amines.
Applications De Recherche Scientifique
2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Medicine: Its potential as a drug lead has been explored, particularly in the context of HIV treatment.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- involves its interaction with specific molecular targets. For instance, it has been found to inhibit reverse transcriptase, an enzyme crucial for the replication of HIV . This inhibition occurs through binding to the enzyme’s active site, thereby preventing the transcription of viral RNA into DNA.
Comparaison Avec Des Composés Similaires
2-Piperidinone (δ-Valerolactam): A related compound with similar structural features but different applications.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another cyclic compound used as a solvent and in the preparation of poly(aryl ethers).
Uniqueness: 2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- stands out due to its specific inhibitory action on reverse transcriptase, making it a valuable compound in antiviral research . Its unique structure also allows for diverse chemical modifications, enhancing its versatility in various applications.
Propriétés
Numéro CAS |
92637-46-2 |
|---|---|
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1-(2,3,4,5-tetrahydropyridin-6-yl)piperidin-2-one |
InChI |
InChI=1S/C10H16N2O/c13-10-6-2-4-8-12(10)9-5-1-3-7-11-9/h1-8H2 |
Clé InChI |
GBDFQXODQSBGLU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN=C(C1)N2CCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















